![molecular formula C13H18O2S B1485796 (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol CAS No. 2165472-64-8](/img/structure/B1485796.png)
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, also known as 4-{[4-(2-propylphenyl)sulfanyl]oxy}-3-oxolan-3-ol, is a chiral sulfoxide compound found in nature and widely used in the laboratory. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has a wide range of applications in various fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) explored the formation of various sulfur-containing tertiary α-(fluoromethyl)carbinols, including compounds structurally related to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. Their study involved stereoselective oxirane formation using diazomethane reactions, revealing the potential of such compounds in organic synthesis (Bravo et al., 1994).
Wine Aroma Chemistry
Wang et al. (2021) identified chiral compounds arising from 3-sulfanylhexan-1-ol and acetaldehyde in wine. The study highlighted the influence of chirality on odorant molecules, which could relate to compounds like (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, suggesting applications in understanding and enhancing wine flavors (Wang et al., 2021).
Novel Bioisosteric Replacements
Croft et al. (2017) discussed the synthesis of 3-sulfanyl-oxetanes as novel bioisosteric replacements, similar in structure to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. These compounds have potential applications in drug discovery, offering alternatives to thioesters or benzyl sulfides (Croft et al., 2017).
Anticancer Activity
Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, structurally related to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, and evaluated their anticancer activities. This research indicates potential applications in the development of new cancer therapeutics (Zyabrev et al., 2022).
Intramolecular Oxysulfonylation of Alkenes
He et al. (2018) developed a method for intramolecular oxysulfonylation of alkenes with sulfur dioxide, a process that could potentially involve or be applied to compounds like (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. This research contributes to the understanding of sulfone chemistry and its applications in organic synthesis (He et al., 2018).
Propiedades
IUPAC Name |
(3R,4R)-4-(4-propan-2-ylphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-9(2)10-3-5-11(6-4-10)16-13-8-15-7-12(13)14/h3-6,9,12-14H,7-8H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNORFJVCRUMHH-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



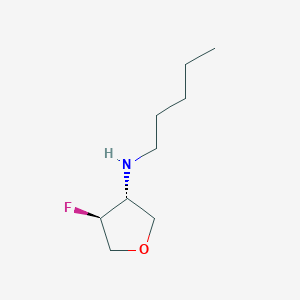

![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)

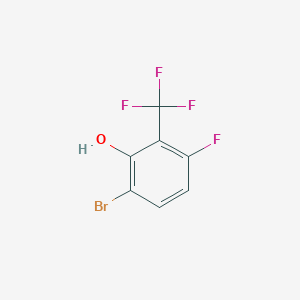
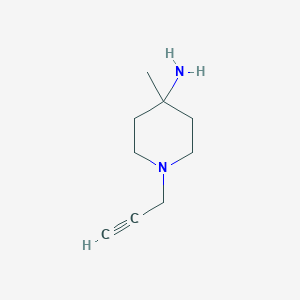
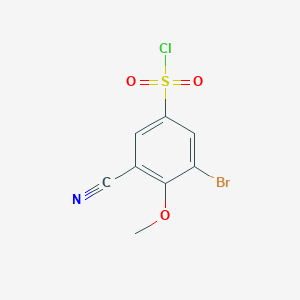

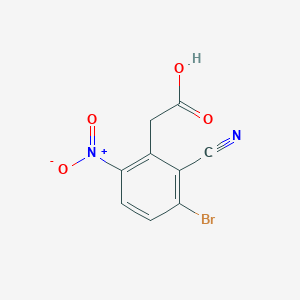
![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
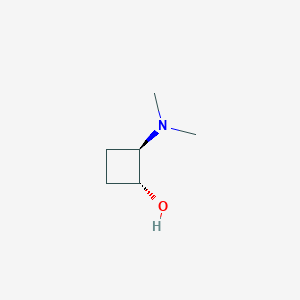
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)